

# Preclinical Pharmacology of BMS-986202: A Selective Allosteric Tyk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986202 |           |
| Cat. No.:            | B8144625   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of **BMS-986202**, a potent and selective, orally active allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). By binding to the regulatory pseudokinase (JH2) domain, **BMS-986202** effectively modulates inflammatory signaling pathways implicated in a range of autoimmune diseases.[1] This document details the mechanism of action, in vitro and in vivo pharmacological data, and key experimental methodologies.

### **Mechanism of Action**

**BMS-986202** is a second-generation Tyk2 inhibitor that shares its mechanism of action with deucravacitinib.[1] It selectively binds to the JH2 pseudokinase domain of Tyk2, inducing a conformational change that allosterically inhibits the catalytic activity of the adjacent JH1 kinase domain.[1] This targeted approach provides remarkable selectivity for Tyk2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[2]

The inhibition of Tyk2 by **BMS-986202** disrupts the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN- $\alpha/\beta$ ).[1] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders.

## In Vitro Pharmacology



The in vitro activity of **BMS-986202** has been characterized through various binding and cell-based assays, demonstrating its high potency and selectivity for Tyk2.

Table 1: In Vitro Activity of BMS-986202

| Parameter                     | Target/Assay                                                       | Value   | Reference |
|-------------------------------|--------------------------------------------------------------------|---------|-----------|
| Binding Affinity              |                                                                    |         |           |
| IC50                          | Tyk2 JH2                                                           | 0.19 nM |           |
| Ki                            | Tyk2 JH2                                                           | 0.02 nM | -         |
| Cellular Activity             |                                                                    |         |           |
| IC50                          | IFNα-stimulated STAT5 phosphorylation (human whole blood)          | 58 nM   |           |
| IC50                          | IFNα-stimulated<br>STAT5<br>phosphorylation<br>(mouse whole blood) | 481 nM  |           |
| IC50                          | IFNα signaling (Kit225<br>T cells)                                 | 10 nM   |           |
| IC50                          | IL-23 signaling (Kit225<br>T cells)                                | 12 nM   |           |
| Cytochrome P450<br>Inhibition |                                                                    |         | -         |
| IC50                          | CYP2C19                                                            | 14 μΜ   | _         |

# **In Vivo Pharmacology**

The efficacy of **BMS-986202** has been evaluated in several murine models of autoimmune and inflammatory diseases, demonstrating its potential as an oral therapeutic agent.

## **IL-23-Driven Acanthosis (Psoriasis Model)**



In a mouse model where psoriasis-like skin inflammation (acanthosis) is induced by intradermal injections of IL-23, **BMS-986202** demonstrated a dose-dependent inhibition of ear swelling.

| Dose (mg/kg,<br>p.o., daily) | Treatment<br>Duration | Endpoint     | Result                                                | Reference |
|------------------------------|-----------------------|--------------|-------------------------------------------------------|-----------|
| 3, 10, 30                    | 9 days                | Ear Swelling | Dose-responsive inhibition                            |           |
| 30                           | 9 days                | Ear Swelling | Equivalent efficacy to ustekinumab (positive control) | _         |

# **Anti-CD40-Induced Colitis (Inflammatory Bowel Disease Model)**

In a severe combined immunodeficient (SCID) mouse model of colitis induced by an anti-CD40 antibody, oral administration of **BMS-986202** led to a dose-dependent reduction in disease severity.

| Dose (mg/kg,<br>p.o.) | Treatment<br>Duration | Endpoint       | Result                                                       | Reference |
|-----------------------|-----------------------|----------------|--------------------------------------------------------------|-----------|
| 25, 60                | 6 days                | Histopathology | Dose-dependent inhibition of colitis                         |           |
| 25, 60                | 6 days                | Histopathology | Equivalent efficacy to anti- p40 antibody (positive control) | _         |

## IL-12/IL-18-Induced IFNy Production

**BMS-986202** effectively suppressed the production of IFNy induced by the combination of IL-12 and IL-18 in mice, a key pathway in inflammatory responses.



| Dose (mg/kg, p.o.) | Endpoint        | Result         | Reference |
|--------------------|-----------------|----------------|-----------|
| 2                  | IFNy Production | 46% inhibition |           |
| 10                 | IFNy Production | 80% inhibition |           |

## **Pharmacokinetics**

Pharmacokinetic studies in preclinical species have shown that **BMS-986202** possesses favorable oral bioavailability.

Table 5: Pharmacokinetic Parameters of BMS-986202

| Species | Oral<br>Bioavailability | Serum Protein<br>Binding | Liver<br>Microsomal<br>Half-life | Reference |
|---------|-------------------------|--------------------------|----------------------------------|-----------|
| Mouse   | Up to 62-100%           | 89.3% - 96.0%            | >120 min                         |           |
| Rat     | Up to 62-100%           | 89.3% - 96.0%            | >120 min                         |           |
| Dog     | Up to 62-100%           | 89.3% - 96.0%            | 89 min                           |           |
| Monkey  | Up to 62-100%           | 89.3% - 96.0%            | >120 min                         | _         |
| Human   | -                       | 89.3% - 96.0%            | >120 min                         |           |

# Experimental Protocols IL-23-Induced Acanthosis Mouse Model

Objective: To evaluate the in vivo efficacy of **BMS-986202** in a model of psoriasis-like skin inflammation.

Animals: C57BL/6 female mice (9-11 weeks old).

Procedure:

Mice are anesthetized.



- 20 μL of PBS containing 500 ng of recombinant murine IL-23 is injected intradermally into the ear every other day for the duration of the study (e.g., 9 days).
- BMS-986202 is administered orally at doses of 3, 10, and 30 mg/kg daily.
- Ear thickness is measured daily using a caliper to assess inflammation.
- At the end of the study, ear tissue can be collected for histological analysis (e.g., H&E staining to assess acanthosis, parakeratosis, and inflammatory infiltrates) and gene expression analysis (e.g., qPCR for inflammatory markers).

### Anti-CD40-Induced Colitis Mouse Model

Objective: To assess the efficacy of BMS-986202 in a model of innate immunity-driven colitis.

Animals: Severe Combined Immunodeficient (SCID) or Rag2-/- mice.

#### Procedure:

- Colitis is induced by a single intraperitoneal (i.p.) injection of an agonistic anti-CD40 antibody (e.g., 100 μg).
- **BMS-986202** is administered orally at specified doses (e.g., 25 and 60 mg/kg) for a defined period (e.g., 6 days).
- Clinical signs of colitis, such as body weight loss and stool consistency (Disease Activity Index - DAI), are monitored daily.
- At the termination of the experiment, colons are excised, and their weight and length are measured.
- Colon tissue is processed for histopathological evaluation to score the degree of inflammation, crypt damage, and cellular infiltration.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of BMS-986202.





Click to download full resolution via product page

Caption: Inhibition of Tyk2-mediated signaling pathways by BMS-986202.





Click to download full resolution via product page

Caption: Experimental workflow for the IL-23-induced acanthosis model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Pharmacology of BMS-986202: A Selective Allosteric Tyk2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8144625#preclinical-pharmacology-of-bms-986202]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com